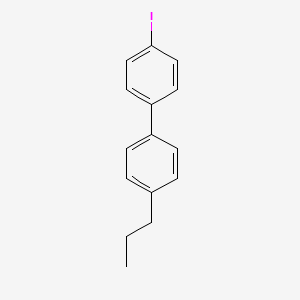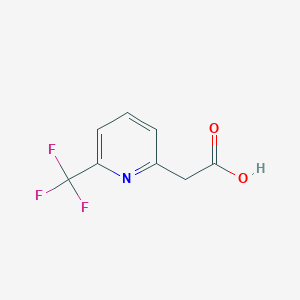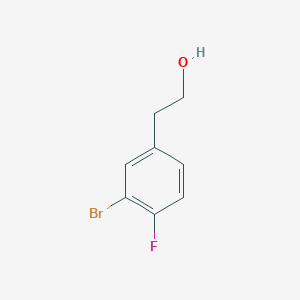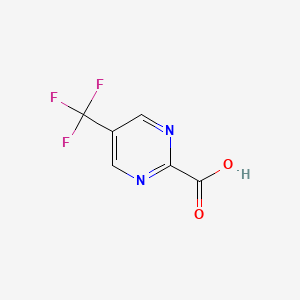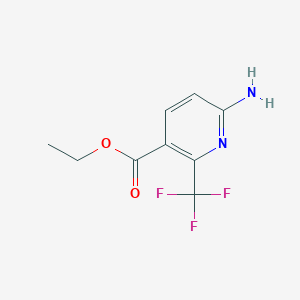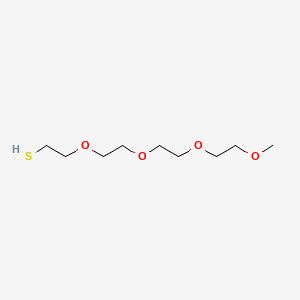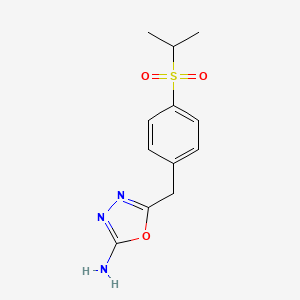
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C12H15N3O3S and a molecular weight of 281.33 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activities
Acetyl- and Butyrylcholinesterase Inhibition : Derivatives of 1,3,4-oxadiazoles, which include the chemical structure of interest, have shown moderate dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are targeted for treating dementias and myasthenia gravis. This class of compounds interacts non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site (Pflégr et al., 2022).
Antifungal Evaluation : A study involving derivatives of 1,3,4-oxadiazoles demonstrated promising antifungal activity against various human pathogenic fungal strains. This indicates the potential for these compounds to be optimized as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity : Several 1,3,4-oxadiazole derivatives, including ones structurally related to the compound of interest, have shown significant anticancer activities in vitro. They have been tested against various human tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Liszkiewicz et al., 2003); (Caneschi et al., 2019).
Anti-Inflammatory Properties : Compounds within this chemical family have exhibited potential anti-inflammatory properties, making them candidates for further exploration in the treatment of inflammatory conditions (Rajput et al., 2020).
Antibacterial Activities : 1,3,4-Oxadiazole derivatives have also been shown to possess antibacterial properties, demonstrating effectiveness against various bacterial strains. This suggests their potential use in developing new antibacterial agents (Khalid et al., 2016); (Hui et al., 2002).
Propiedades
IUPAC Name |
5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKJXWJUVMLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



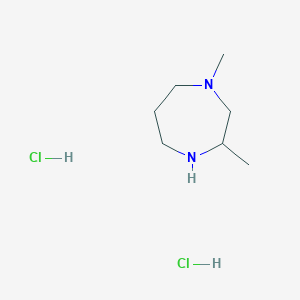
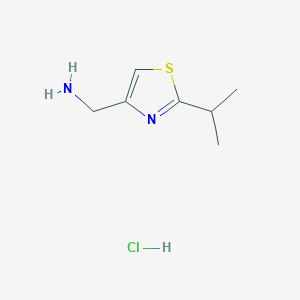
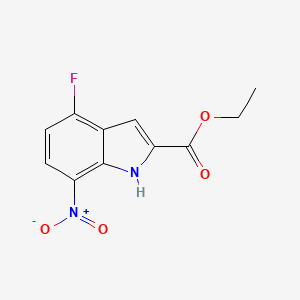
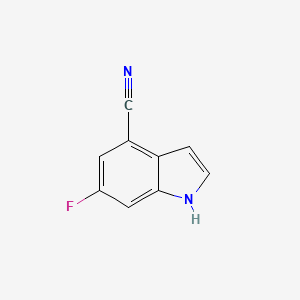
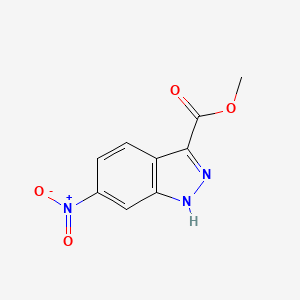
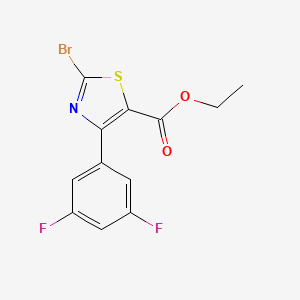
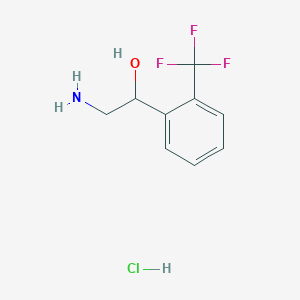
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
